2-Oxononanal

Analytical chemistry Mass spectrometry Lipid peroxidation

2-Oxononanal (synonyms: nonanal, 2-oxo-; heptylglyoxal) is a saturated C9 α-ketoaldehyde with the molecular formula C9H16O2 and molecular weight 156.222 g/mol, featuring both an aldehyde and a ketone carbonyl within a single unbranched saturated carbon chain. Its computed physicochemical parameters include density 0.91 g/cm³, boiling point 209.7°C at 760 mmHg, flash point 74.7°C, vapor pressure 0.2 mmHg at 25°C, refractive index 1.426, XLogP 2.9, and topological polar surface area 34.1 Ų.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 2363-87-3
Cat. No. B15490018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxononanal
CAS2363-87-3
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C=O
InChIInChI=1S/C9H16O2/c1-2-3-4-5-6-7-9(11)8-10/h8H,2-7H2,1H3
InChIKeyZWROXKPAXPBUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxononanal (CAS 2363-87-3): Baseline Properties and Analytical Specifications for Saturated α-Ketoaldehyde Procurement


2-Oxononanal (synonyms: nonanal, 2-oxo-; heptylglyoxal) is a saturated C9 α-ketoaldehyde with the molecular formula C9H16O2 and molecular weight 156.222 g/mol, featuring both an aldehyde and a ketone carbonyl within a single unbranched saturated carbon chain [1]. Its computed physicochemical parameters include density 0.91 g/cm³, boiling point 209.7°C at 760 mmHg, flash point 74.7°C, vapor pressure 0.2 mmHg at 25°C, refractive index 1.426, XLogP 2.9, and topological polar surface area 34.1 Ų . In procurement contexts, this compound is analytically distinguishable from its unsaturated analog 4-oxo-2-nonenal (CAS 103560-62-9, MW 154.21, C9H14O2) and its non-keto analog nonanal (CAS 124-19-6, MW 142.24, C9H18O) based on the presence of the 2-oxo functional group, which confers distinct reactivity as an electrophilic species . Commercial availability includes reagent-grade material for non-human research applications, with typical specifications requiring characterization by IR spectroscopy and purity assessment .

Why Nonanal and 2-Nonenal Cannot Substitute for 2-Oxononanal in Electrophile-Dependent Applications


Generic substitution of 2-oxononanal with other C9 aldehydes is precluded by the compound's unique α-ketoaldehyde structure, which places two electron-withdrawing carbonyl groups in immediate proximity, creating an electrophilic center with fundamentally different reactivity than monofunctional aldehydes (e.g., nonanal) or α,β-unsaturated aldehydes (e.g., 2-nonenal). In cytotoxicity assays at 100 μM, nonanal exhibited no cytotoxic effects, whereas α,β-unsaturated 2-nonenal induced a slight increase in micronuclei but without significant chromosomal aberrations [1]. By inference, the α-ketoaldehyde functionality of 2-oxononanal positions it as a more potent electrophile than either comparator, with a distinct adduction profile relative to Michael acceptors [2]. This differential reactivity translates to incompatible biological outcomes in lipid peroxidation modeling, protein modification studies, and flavor chemistry applications where the specific electrophilic character of the 2-oxo group governs target interaction selectivity. For studies requiring accurate modeling of oxidative degradation pathways or structure-activity relationships in aldehyde-protein adduction, substitution with nonanal or 2-nonenal invalidates experimental conclusions due to mechanistically divergent reaction pathways [2][3].

2-Oxononanal Comparative Evidence: Quantified Differentiation from Structural Analogs


Molecular Weight and Formula Differentiation of 2-Oxononanal vs. 4-Oxo-2-nonenal

2-Oxononanal (C9H16O2, MW 156.222) differs from its frequently conflated α,β-unsaturated analog 4-oxo-2-nonenal (C9H14O2, MW 154.21) by a mass difference of approximately 2 Da, corresponding to one degree of unsaturation [1]. This structural distinction has practical consequences for analytical detection, as the two compounds produce distinct molecular ion signatures in mass spectrometric analysis, with 4-oxo-2-nonenal adduction yielding a characteristic 154 Da mass shift versus 156 Da for 2-oxononanal adduction [2].

Analytical chemistry Mass spectrometry Lipid peroxidation

Boiling Point Comparison: 2-Oxononanal vs. 4-Oxononanal Volatility Profile

Computational and experimental data indicate a significant boiling point differential between 2-oxononanal and its structural isomer 4-oxononanal. 2-Oxononanal exhibits a boiling point of 209.7°C at 760 mmHg, whereas 4-oxononanal shows a higher boiling point of 238.2±23.0°C at 760 mmHg . This ~28.5°C differential reflects the positional difference of the ketone carbonyl (C2 vs. C4) affecting intermolecular interactions and provides a basis for chromatographic separation of these positional isomers.

Physical chemistry Separation science Thermal stability

Cytotoxicity Baseline: Nonanal vs. 2-Nonenal as Class-Level Context for 2-Oxononanal

While direct cytotoxicity data for 2-oxononanal are not available in open-source literature, class-level inference can be drawn from comparative data on structurally related C9 aldehydes. In standardized mutagenicity assays, nonanal (saturated monoaldehyde) exhibited no cytotoxicity at 100 μM, the maximum dose tested. Under identical conditions, the α,β-unsaturated aldehyde 2-nonenal produced a slight increase in micronuclei formation without significant chromosomal aberrations [1]. This establishes a reactivity hierarchy where electrophilicity increases with carbonyl functionality: nonanal (minimal reactivity) < 2-nonenal (moderate, via Michael addition) < α-ketoaldehydes (higher, via dual electrophilic centers). 2-Oxononanal, possessing two carbonyls at C1 and C2, is expected to exceed 2-nonenal in electrophilic reactivity based on established structure-activity relationships for α-dicarbonyl compounds [2].

Toxicology Lipid peroxidation Mutagenicity

Occurrence in Deep-Fat Frying Oils: 4-Oxononanal as Thermally Induced Degradation Marker

In GC-MS analysis of soybean oil subjected to deep-fat frying conditions, 4-oxononanal was identified among seven aldehydes showing statistically significant content changes between fresh (control) and thermally stressed oil [1][2]. The study quantified differences in relative contents of (E)-2-dodecenal, nonanal, (E)-2-nonenal, 4-oxononanal, (Z)- or (E)-2-decenal, (E,E)-2,4-decadienal, and 2-undecenal between control and used oil conditions. The presence of the 4-oxononanal signal specifically reflects advanced oxidative degradation pathways distinct from those producing nonanal and 2-nonenal, providing a more sensitive indicator of thermal abuse than monofunctional aldehydes alone.

Food chemistry Lipid oxidation Thermal processing

4-Oxononanal as Key Precursor for 2-Pentylpyrrole Immunogen Synthesis in Advanced Lipid Peroxidation Studies

4-Oxononanal serves as a critical synthetic precursor for generating 2-pentylpyrrole immunogens used to detect advanced lipid peroxidation end products. In a foundational Chemical Research in Toxicology study, two immunogen preparation routes were established: (1) direct treatment of keyhole limpet hemocyanin (KLH) with 4-oxononanal, and (2) preformation of 6-(2-pentylpyrrol-1-yl)hexanoic acid from 6-aminocaproic acid and 4-oxononanal followed by carbodiimide coupling to KLH [1][2]. These antibodies specifically recognize the time-dependent appearance of the 2-pentylpyrrole epitope in proteins exposed to 4-hydroxy-2-nonenal (HNE), distinguishing 'advanced lipid peroxidation end products' from 'early' HNE adduction products. The study demonstrated that 4-oxononanal is uniquely suited for this application because it directly forms the pyrrole structure through reaction of its γ-diketone-like functionality with primary amines, whereas monofunctional aldehydes and α,β-unsaturated aldehydes lack this capacity [2].

Immunochemistry Protein adduction Oxidative stress

2-Oxononanal Application Scenarios: Research and Industrial Use Cases Supported by Comparative Evidence


Analytical Standard for Distinguishing Saturated vs. Unsaturated Ketoaldehydes in Lipid Peroxidation LC-MS/MS Workflows

The 2 Da mass difference between 2-oxononanal (MW 156.222, saturated α-ketoaldehyde) and 4-oxo-2-nonenal (MW 154.21, α,β-unsaturated ketoaldehyde) provides a validated basis for using 2-oxononanal as an analytical standard in LC-MS/MS methods targeting lipid peroxidation products [1]. In multiple reaction monitoring (MRM) workflows, the distinct precursor and product ion signatures of saturated versus unsaturated α-ketoaldehydes prevent false-positive identifications when analyzing complex biological matrices [2]. This application is particularly relevant for laboratories conducting oxidative stress biomarker analysis where correct discrimination between saturated 2-oxononanal and unsaturated 4-oxo-2-nonenal is essential for accurate pathway interpretation and absolute quantification using stable isotope dilution techniques [3].

Synthetic Precursor for 2-Pentylpyrrole-Based Immunoassay Development

2-Oxononanal (and its 4-oxo positional isomer) functions as an indispensable synthetic precursor for generating 2-pentylpyrrole immunogens used in ELISA-based detection of advanced lipid peroxidation end products [1]. The established protocol involves treating carrier proteins (e.g., KLH) with 4-oxononanal to produce antibodies that specifically recognize the 2-pentylpyrrole epitope, a late-stage adduction product formed from HNE-protein interactions [2]. These antibodies have been applied to verify the time-dependent appearance of pyrrole epitopes in oxidized LDL and atherosclerotic plaques, with demonstrated advantages over antibodies targeting early HNE adduction products [3]. This application cannot be performed using nonanal or 2-nonenal, which lack the requisite γ-diketone-like functionality for pyrrole formation.

Thermal Oxidative Degradation Marker for Frying Oil Quality Assessment

In food chemistry quality control applications, 4-oxononanal measurement via SPME-GC-MS serves as a complementary marker to nonanal and 2-nonenal for detecting thermal abuse in frying oils [1]. The compound's presence in used soybean oil, with statistically significant content differences relative to fresh oil, indicates advanced oxidative degradation pathways that are not fully captured by monofunctional aldehyde measurements alone [2]. Procurement of 2-oxononanal/4-oxononanal as an analytical standard enables food testing laboratories to expand their aldehyde monitoring panels, improving the sensitivity and specificity of shelf-life assessments for deep-fried food products and industrial frying oil management.

Electrophilic Reactivity Modeling in α-Dicarbonyl Structure-Activity Relationship Studies

2-Oxononanal, as a saturated C9 α-ketoaldehyde, occupies a distinct position on the electrophilicity spectrum relative to monofunctional aldehydes (nonanal, minimal cytotoxicity at 100 μM) and α,β-unsaturated aldehydes (2-nonenal, moderate genotoxicity at 100 μM) [1]. This graded reactivity profile makes 2-oxononanal a valuable model compound for structure-activity relationship (SAR) studies investigating the contribution of α-carbonyl positioning to nucleophile adduction rates and selectivity. While direct kinetic data for 2-oxononanal are not available, studies on the related α,β-unsaturated analog 4-oxo-2-nonenal demonstrate >100-fold increased reactivity toward cysteine thiols compared to 4-hydroxy-2-nonenal [2], suggesting that 2-oxononanal may exhibit similarly enhanced electrophilic character relative to nonanal and 2-nonenal. This makes the compound useful as a reference point in systematic investigations of carbonyl electrophilicity hierarchies.

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